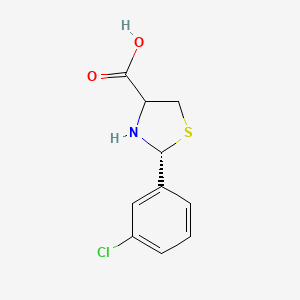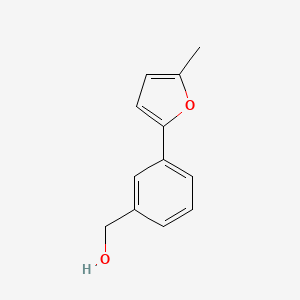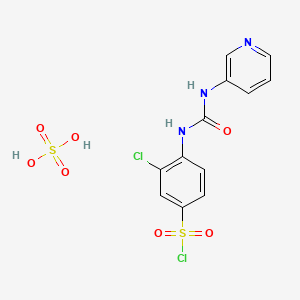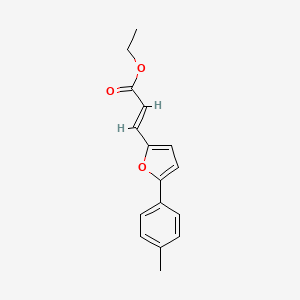
Ethyl 3-(5-(p-tolyl)furan-2-yl)acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(5-(p-tolyl)furan-2-yl)acrylate is an organic compound with the molecular formula C16H16O3 It is a derivative of acrylic acid and features a furan ring substituted with a p-tolyl group
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 3-(5-(p-tolyl)furan-2-yl)acrylate can be synthesized through several methods. One common approach involves the esterification of 3-(5-(p-tolyl)furan-2-yl)acrylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反应分析
Types of Reactions
Ethyl 3-(5-(p-tolyl)furan-2-yl)acrylate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The double bond in the acrylate moiety can be reduced to form the corresponding saturated ester.
Substitution: The p-tolyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.
Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Ethyl 3-(5-(p-tolyl)furan-2-yl)propanoate.
Substitution: Brominated or nitrated derivatives of the p-tolyl group.
科学研究应用
Ethyl 3-(5-(p-tolyl)furan-2-yl)acrylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and advanced materials due to its reactive functional groups.
作用机制
The mechanism of action of Ethyl 3-(5-(p-tolyl)furan-2-yl)acrylate depends on its specific application. In biological systems, it may interact with cellular targets through its functional groups, leading to various biochemical effects. The furan ring and acrylate moiety can participate in reactions with nucleophiles and electrophiles, influencing cellular pathways and molecular interactions.
相似化合物的比较
Similar Compounds
Ethyl 3-(furan-2-yl)propanoate: Similar structure but lacks the p-tolyl group.
3-(5-(p-tolyl)furan-2-yl)acrylic acid: The acid form of the compound.
Ethyl 3-(5-(2-chlorophenyl)furan-2-yl)acrylate: Similar structure with a chlorophenyl group instead of a p-tolyl group.
Uniqueness
Ethyl 3-(5-(p-tolyl)furan-2-yl)acrylate is unique due to the presence of both the furan ring and the p-tolyl group, which confer specific chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C16H16O3 |
|---|---|
分子量 |
256.30 g/mol |
IUPAC 名称 |
ethyl (E)-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enoate |
InChI |
InChI=1S/C16H16O3/c1-3-18-16(17)11-9-14-8-10-15(19-14)13-6-4-12(2)5-7-13/h4-11H,3H2,1-2H3/b11-9+ |
InChI 键 |
VOFALYYKTNHKDA-PKNBQFBNSA-N |
手性 SMILES |
CCOC(=O)/C=C/C1=CC=C(O1)C2=CC=C(C=C2)C |
规范 SMILES |
CCOC(=O)C=CC1=CC=C(O1)C2=CC=C(C=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Azabicyclo[2.2.1]heptane-7-carboxylic acid](/img/structure/B11768292.png)
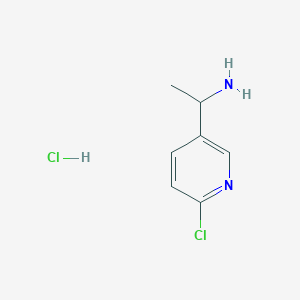
![(4-Bromophenyl)(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanol](/img/structure/B11768300.png)
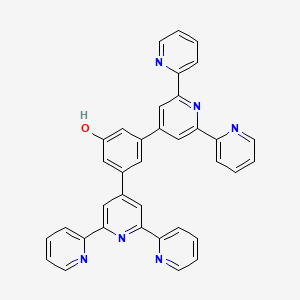


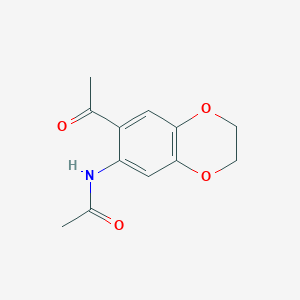

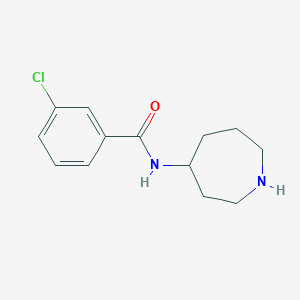
![(2R,3R,4S)-3-acetamido-4-(diaminomethylideneamino)-2-[(1R,2R)-1,3-dihydroxy-2-methylpropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid;hydrate](/img/structure/B11768339.png)

